molecular formula C18H29N3O B7928132 2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide

2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7928132
M. Wt: 303.4 g/mol
InChI Key: DEFNQEILKZXQAF-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide is a synthetic organic compound with the CAS Registry Number 1353957-85-3 . Its molecular formula is C18H29N3O, corresponding to a molecular weight of 303.44 g/mol . The structure features a cyclohexylamine core substituted with a benzyl-isopropyl amino group and a 2-aminoacetamide moiety, a pattern seen in compounds investigated for their potential biological activity . Specifically, structurally related N-(2-aminocycloaliphatic)benzamides have been described in scientific literature for their analgesic properties in animal models, suggesting this class of compounds has relevance in neurological and pharmacological research . The presence of the benzyl and isopropyl groups may influence the compound's lipophilicity and its interaction with biological targets, such as certain receptors in the nervous system. This product is intended for use in laboratory research only, such as in vitro studies or as a reference standard in analytical chemistry. It is supplied with a high level of purity and must be stored according to the recommended safety conditions. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)21(13-15-8-4-3-5-9-15)17-11-7-6-10-16(17)20-18(22)12-19/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFNQEILKZXQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone

Cyclohexanone is reacted with benzyl-isopropyl amine in the presence of a reducing agent (e.g., NaBH₃CN) to form N-benzyl-isopropyl-cyclohexylamine . This step typically achieves 70–78% yield.

Reaction Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 25–40°C

  • Catalyst: None required

Acetamide Coupling via Mixed Anhydride Intermediates

The cyclohexylamine intermediate is coupled with 2-aminoacetic acid derivatives using a mixed anhydride approach:

  • Activation : 2-Aminoacetic acid is treated with isobutyl chloroformate and N-methylmorpholine in dichloromethane to form a reactive mixed anhydride.

  • Coupling : The anhydride reacts with N-benzyl-isopropyl-cyclohexylamine at −40°C to −70°C, yielding the acetamide precursor.

Key Data :

ParameterValueSource
Yield68–72%
Reaction Time4–6 hours
PurificationEthyl acetate/hexane (5:1)

Deprotection and Final Product Isolation

Protected acetamide intermediates (e.g., tert-butoxycarbonyl, Boc) are deprotected using HCl in dioxane or trifluoroacetic acid. The final product is isolated via recrystallization or column chromatography.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling of 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide with benzyl-isopropyl-cyclohexylamine in isopropyl alcohol, reducing reaction time from hours to minutes (30–60 seconds).

Advantages :

  • 15–20% higher yield compared to conventional heating.

  • Reduced side-product formation.

Chiral Resolution Using Tartaric Acid Derivatives

For enantiomerically pure products, resolution is achieved via salt formation with (D)-(+)-ditoluoyl tartaric acid . The (R)-enantiomer is preferentially crystallized, with 85–90% enantiomeric excess.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Choice : Dichloromethane and tetrahydrofuran (THF) enhance mixed anhydride stability, while ethyl acetate improves solubility during coupling.

  • Low-Temperature Control : Reactions below −40°C minimize racemization.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the reduction of nitro intermediates to amines, achieving >95% conversion.

Characterization and Quality Control

The final product is validated using:

  • ¹H NMR : δ 1.28 (d, CH(CH₃)₂), 2.70–2.78 (m, NCH₂), 7.80–8.38 (m, Ar-H).

  • HPLC Purity : >98% using C18 columns (acetonitrile/water gradient).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Reductive Amination70–7895Scalability
Microwave-Assisted8598Speed
Chiral Resolution6899Enantioselectivity

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination is preferred for large-scale production due to lower reagent costs.

  • Waste Management : Ethyl acetate/hexane systems are recycled, reducing environmental impact.

Challenges and Solutions

  • Steric Hindrance : Use of bulky bases (e.g., diisopropylethylamine) improves coupling efficiency.

  • Racemization : Low-temperature protocols and chiral auxiliaries mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in Opioid Receptor Modulation

U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) shares a cyclohexyl-acetamide core but differs in substituents:

  • Substituents: U-47700 has a 3,4-dichlorophenyl group and dimethylamino moiety, while the target compound features a benzyl-isopropyl-amino group.
Compound MOR Affinity (Ki) Key Structural Differences
U-47700 7.5 nM 3,4-Dichlorophenyl, dimethylamino
Target Compound Not reported Benzyl-isopropyl-amino, no halogenation

Anticancer Acetamide Derivatives

Several cyclohexyl-containing acetamides demonstrate antiproliferative activity:

  • Compound 3e (): Exhibited IC₅₀ values lower than doxorubicin in HepG2 (liver) and MCF-7 (breast) cancer cells.
  • Compound 4c/4e (): Showed IC₅₀ < 12 µg/mL against HL-60 leukemia cells.

The target compound’s benzyl-isopropyl group may enhance lipophilicity, improving membrane permeability compared to pyridin-4-ylimino or furochromone derivatives. However, its lack of electron-withdrawing groups (e.g., nitro or methoxy) could limit DNA intercalation efficacy .

Anti-inflammatory and Analgesic Derivatives

Substituted phenoxy acetamides (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) demonstrated:

  • Anti-inflammatory activity : 40–60% reduction in carrageenan-induced edema.
  • Analgesic activity : Prolonged response time in Eddy’s hot plate tests .

The target compound’s tertiary amine may confer greater metabolic stability than bromocyclohexyl or camphor-derived analogs, though its bulky substituents could hinder target engagement.

Physico-chemical and Structural Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Features
Target Compound C₂₁H₃₄N₄O 358.53 Benzyl-isopropyl-amino, tertiary amine
2-phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide () C₂₂H₂₆N₂O₂ 350.45 Phenylacetyl group, secondary amine
U-50488H C₁₈H₂₄Cl₂N₂O 367.30 Dichlorophenyl, dimethylamino

The target compound’s higher nitrogen content (4 vs. 2–3 N atoms in analogs) may enhance hydrogen bonding, influencing solubility and receptor interactions.

Research Implications and Gaps

  • Anticancer Potential: Testing against HepG2 and MCF-7 cell lines is warranted, given the efficacy of related acetamides .
  • Synthetic Routes : Methods from and (e.g., cyclohexylamine condensation) could be adapted for scalable synthesis.

Biological Activity

2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, featuring a cyclohexyl ring and an acetamide moiety, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H28N2OC_{17}H_{28}N_2O, characterized by the following structure:

  • Cyclohexyl Ring : Provides a hydrophobic environment that may enhance interactions with lipid membranes.
  • Benzyl-Isopropyl-Amino Group : This moiety is crucial for receptor binding and modulation of biological activity.
  • Acetamide Moiety : This functional group may facilitate hydrogen bonding with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their function. For example, studies suggest that similar compounds can inhibit acetylcholinesterase, impacting neurotransmitter levels .
  • Receptor Modulation : The acetamide group can interact with various receptors, potentially modulating signaling pathways involved in pain and inflammation .

Analgesic Properties

Research indicates that compounds structurally related to this compound exhibit analgesic properties. They have been shown to alleviate pain effectively, comparable to established analgesics like morphine but with reduced dependency risks .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Antimicrobial Activity

Emerging studies highlight the potential antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli, which are significant in clinical settings .

Case Studies

  • Pain Relief Studies : A study demonstrated that derivatives of this compound provided significant pain relief in animal models without the addictive side effects associated with traditional opioids .
  • Inflammation Models : In vitro and in vivo studies revealed that these compounds could significantly reduce inflammation markers in models of arthritis and other inflammatory conditions .
  • Antimicrobial Efficacy : Research indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 20 µM against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Data Summary Table

Biological ActivityObserved EffectReference
AnalgesicPain relief comparable to opioids
Anti-inflammatoryReduction in cytokine levels
AntimicrobialMIC values as low as 20 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide, and what analytical methods are used to confirm its purity?

  • Synthesis : The compound can be synthesized via multi-step coupling reactions. For example, amide bond formation using carbodiimide-based coupling agents (e.g., TBTU) in dry dichloromethane (DCM) under nitrogen, with intermediates monitored by thin-layer chromatography (TLC) .
  • Analytical Validation :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon backbone.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight verification.

  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation .

    Key Reaction Conditions
    Solvent: Dry DCM
    Coupling Agent: TBTU
    Temperature: 0–30°C
    Monitoring: TLC (hexane:ethyl acetate, 9:3)

Q. How is the compound’s stability assessed under varying storage conditions?

  • Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.
  • Hygroscopicity Tests : Exposure to controlled humidity (e.g., 40–80% RH) over 30 days.
  • Light Sensitivity : UV-Vis spectroscopy before/after UV exposure (e.g., 254 nm for 24 hours) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases predict feasible precursors and reaction steps. For example, cyclohexylamine derivatives are prioritized as intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Replication : Validate activity in ≥3 independent assays (e.g., IC₅₀ in enzyme inhibition studies).
  • Structural Analog Comparison : Compare results with derivatives (e.g., 2-Chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide) to isolate substituent effects .
  • Meta-Analysis : Pool data from PubChem, NIST, and peer-reviewed studies to identify outliers .

Q. How are statistical experimental design methods applied to improve yield?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Central Composite Design : Optimizes reaction time and temperature with minimal trials .

    • Response Surface Methodology (RSM) : Maps yield against variables to identify maxima .
    DoE Variables Range Tested
    Temperature0–50°C
    Catalyst Loading0.5–2.0 equiv
    Solvent PolarityDCM to DMF

Q. What safety protocols are critical when handling intermediates like 2-Chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods for volatile intermediates.
  • Personal Protective Equipment (PPE) : Gloves, goggles, and flame-resistant lab coats.
  • Waste Management : Segregate halogenated waste for professional disposal .

Methodological Considerations

Q. How is the compound’s interaction with biomolecules characterized?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. What advanced separation techniques purify this compound from byproducts?

  • High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients.
  • Membrane Filtration : Nanofiltration (MWCO 500 Da) to remove low-MW impurities .

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